molecular formula C10H12O B092391 4a,8a-Epoxynaphthalene, 1,4,5,8-tetrahydro- CAS No. 16573-72-1

4a,8a-Epoxynaphthalene, 1,4,5,8-tetrahydro-

Cat. No. B092391
CAS RN: 16573-72-1
M. Wt: 148.2 g/mol
InChI Key: WYRIWLHHEZDTHB-UHFFFAOYSA-N
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Description

“4a,8a-Epoxynaphthalene, 1,4,5,8-tetrahydro-” is a chemical compound with the molecular formula C10H12O . It is also known by the synonyms 11-oxatricyclo[4.4.1.01,6]undeca-3,8-diene .


Synthesis Analysis

While specific synthesis methods for “4a,8a-Epoxynaphthalene, 1,4,5,8-tetrahydro-” were not found in the search results, similar compounds have been synthesized through Diels-Alder reactions .


Molecular Structure Analysis

The molecular structure of “4a,8a-Epoxynaphthalene, 1,4,5,8-tetrahydro-” consists of a naphthalene core with an epoxide group and four hydrogen atoms . The exact 3D structure can be viewed using specialized software .


Physical And Chemical Properties Analysis

The molecular weight of “4a,8a-Epoxynaphthalene, 1,4,5,8-tetrahydro-” is 148.2 . Additional physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Chiral Derivatizing Agent : Tetrahydro-1,4-epoxynaphthalene-1-carboxylic acid, a derivative of the compound, is used as a chiral derivatizing agent for resolving and assigning the absolute configuration of 7,7′-disubstituted 1,1′-bi-2-naphthol derivatives. This process is efficient and simple, using TLC as a tool (Dolsophon et al., 2016).

  • Synthesis of Derivatives : The synthesis of 1,4,5,8-Tetraethynylnaphthalene derivatives, including the chemical structure analysis of these compounds, reveals various modes of distortion in the naphthalene skeleton, which is crucial for understanding their steric properties (Takeda & Tobe, 2012).

  • Polycyclic Tetrahydrothiophene Derivatives : The reaction of 1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione with thiocarbonyl ylides leads to the formation of polycyclic tetrahydrothiophene derivatives. This process involves a chemo- and stereoselective 1,3-dipolar cycloaddition, indicating potential applications in organic synthesis (Mlostoń et al., 2003).

  • Determination of Absolute Configuration of Secondary Alcohols : Tetrahydro-1,4-epoxynaphthalene-1-carboxylic acid is also used for determining the absolute configuration of chiral secondary alcohols. Its structure, featuring a syn-periplanar disposition, facilitates reliable and unambiguous assignment of the absolute configuration (Sungsuwan et al., 2010).

  • Synthesis of Tetracenes and Pentacenes : Stereoselective [4+2] cycloadditions of 1,4-dihydro-1,4-epoxynaphthalene and isobenzofuran have been employed in the synthesis of substituted tetracenes and pentacenes. This methodology provides a novel approach for preparing these compounds with electronic properties (Eda et al., 2015).

  • Regioselectivity in Cycloadditions : The compound is also involved in studies of regioselectivity in reactions with methoxydehydrobenzenes and furans. This research explores the chemical behavior and transformations of the adducts formed in these reactions (Baker et al., 1991).

  • Adrenergic Agents Analogues : Research on 2-amino- and 2-guanidino-1,2,3,4-tetrahydro-1,4-epoxynaphthalenes has revealed their potential as conformationally defined analogues of alpha-adrenergic agents. These studies provide insights into the interaction of these compounds with adrenergic receptors (Smith et al., 1987).

Safety And Hazards

Safety data sheets for “4a,8a-Epoxynaphthalene, 1,4,5,8-tetrahydro-” are available and can provide detailed information on safety precautions and potential hazards .

properties

IUPAC Name

11-oxatricyclo[4.4.1.01,6]undeca-3,8-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-2-6-10-8-4-3-7-9(10,5-1)11-10/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRIWLHHEZDTHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC23C1(O2)CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4a,8a-Epoxynaphthalene, 1,4,5,8-tetrahydro-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4a,8a-Epoxynaphthalene, 1,4,5,8-tetrahydro-
Reactant of Route 2
4a,8a-Epoxynaphthalene, 1,4,5,8-tetrahydro-
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4a,8a-Epoxynaphthalene, 1,4,5,8-tetrahydro-
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4a,8a-Epoxynaphthalene, 1,4,5,8-tetrahydro-
Reactant of Route 5
4a,8a-Epoxynaphthalene, 1,4,5,8-tetrahydro-
Reactant of Route 6
4a,8a-Epoxynaphthalene, 1,4,5,8-tetrahydro-

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